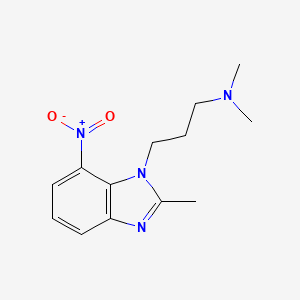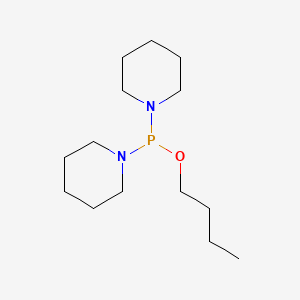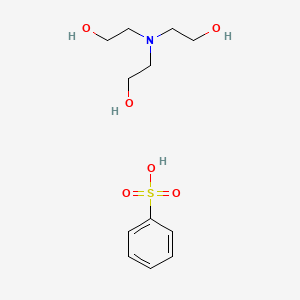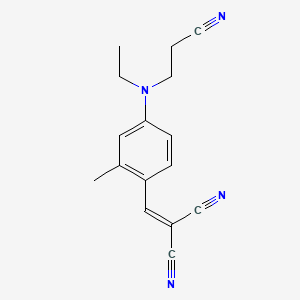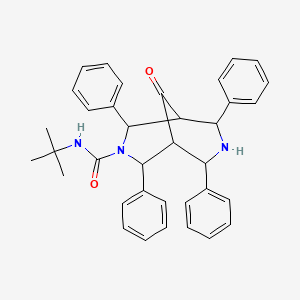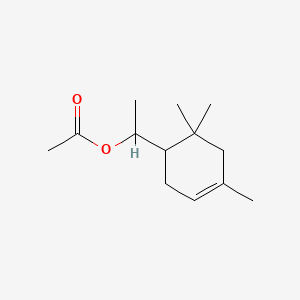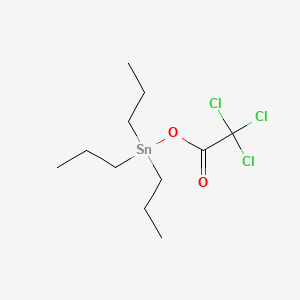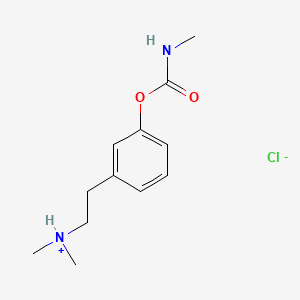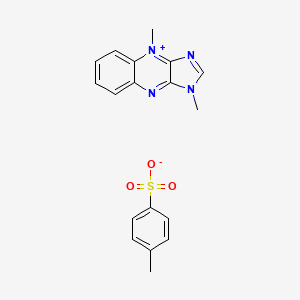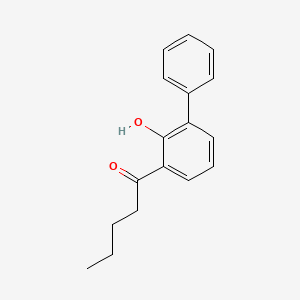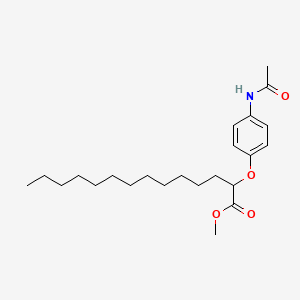
Methyl 2-(4-acetamidophenoxy)myristate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-acetamidophenoxy)myristate is a chemical compound with the molecular formula C23H37NO4. It is a methyl ester derivative of tetradecanoic acid, featuring an acetamidophenoxy group. This compound is utilized in various fields, including food, cosmetics, medicine, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetamidophenoxy)myristate involves the esterification of tetradecanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds through the following steps:
Esterification: Tetradecanoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Purification: The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is washed with water and dried over anhydrous sodium sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated sample preparation techniques, such as those using the Agilent 7696A Sample Prep WorkBench, can improve precision and accuracy while reducing reagent consumption and operator time .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-acetamidophenoxy)myristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NaOH, NH3, aqueous or alcoholic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amines.
Aplicaciones Científicas De Investigación
Methyl 2-(4-acetamidophenoxy)myristate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the formulation of cosmetics, surfactants, and other industrial products
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-acetamidophenoxy)myristate involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with lipid membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
Methyl 2-(4-acetamidophenoxy)myristate can be compared with other similar compounds, such as:
Methyl 2-(4-aminophenoxy)myristate: Similar structure but with an amino group instead of an acetamido group.
Methyl 2-(4-hydroxyphenoxy)myristate: Contains a hydroxy group instead of an acetamido group.
Methyl 2-(4-nitrophenoxy)myristate: Features a nitro group instead of an acetamido group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it suitable for various applications.
Propiedades
Número CAS |
63134-19-0 |
|---|---|
Fórmula molecular |
C23H37NO4 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
methyl 2-(4-acetamidophenoxy)tetradecanoate |
InChI |
InChI=1S/C23H37NO4/c1-4-5-6-7-8-9-10-11-12-13-14-22(23(26)27-3)28-21-17-15-20(16-18-21)24-19(2)25/h15-18,22H,4-14H2,1-3H3,(H,24,25) |
Clave InChI |
CDRWELMQOGDRDI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C(=O)OC)OC1=CC=C(C=C1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
